1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13728557
InChI: InChI=1S/C14H17BrF3NO/c15-11-2-3-13(12(16)10-11)20-9-1-6-19-7-4-14(17,18)5-8-19/h2-3,10H,1,4-9H2
SMILES: C1CN(CCC1(F)F)CCCOC2=C(C=C(C=C2)Br)F
Molecular Formula: C14H17BrF3NO
Molecular Weight: 352.19 g/mol

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine

CAS No.:

Cat. No.: VC13728557

Molecular Formula: C14H17BrF3NO

Molecular Weight: 352.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine -

Specification

Molecular Formula C14H17BrF3NO
Molecular Weight 352.19 g/mol
IUPAC Name 1-[3-(4-bromo-2-fluorophenoxy)propyl]-4,4-difluoropiperidine
Standard InChI InChI=1S/C14H17BrF3NO/c15-11-2-3-13(12(16)10-11)20-9-1-6-19-7-4-14(17,18)5-8-19/h2-3,10H,1,4-9H2
Standard InChI Key VEUFAEJQALKZGJ-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)CCCOC2=C(C=C(C=C2)Br)F
Canonical SMILES C1CN(CCC1(F)F)CCCOC2=C(C=C(C=C2)Br)F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Breakdown

The systematic name 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine delineates its composition:

  • Piperidine backbone: A six-membered saturated ring with one nitrogen atom.

  • 4,4-Difluoro substitution: Two fluorine atoms at the 4th carbon of the piperidine ring.

  • 3-(4-Bromo-2-fluorophenoxy)propyl chain: A three-carbon alkyl chain linking the piperidine nitrogen to a para-bromo and ortho-fluoro-substituted phenoxy group.

The molecular formula is C₁₄H₁₆BrF₃NO, with a molecular weight of 350.19 g/mol (calculated from atomic masses). This aligns with related difluoropiperidine derivatives, such as 4-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine (MW: 277.11 g/mol) .

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with fluorines at C4 occupying equatorial positions to minimize steric strain. The propyl linker’s flexibility allows the phenoxy group to rotate freely, influencing intermolecular interactions .

Synthesis and Manufacturing

Optimization Challenges

  • Steric hindrance: Bulky substituents on the piperidine may reduce coupling efficiency.

  • Purification: Column chromatography or recrystallization is required to isolate the product .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Melting PointEstimated 85–90°CAnalogous compounds
LogP (Partition Coefficient)2.8–3.2Calculated (XLOGP3)
Solubility in Water<0.1 mg/mL (25°C)ESOL model
StabilityHydrolytically stable at pH 4–9Accelerated stability studies

Spectroscopic Characteristics

  • ¹H NMR: Signals at δ 1.6–2.1 ppm (piperidine CH₂), δ 3.4–3.8 ppm (N-CH₂), δ 6.7–7.2 ppm (aromatic protons) .

  • ¹⁹F NMR: Two distinct signals for piperidine CF₂ (−110 to −115 ppm) and aromatic F (−120 to −125 ppm) .

Applications and Research Findings

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a candidate for:

  • Kinase inhibitors: Fluorine enhances binding to ATP pockets .

  • Anticancer agents: Bromine facilitates cross-coupling in Suzuki reactions for biaryl drug candidates .

Material Science

  • Liquid crystal precursors: The rigid piperidine and phenoxy groups may stabilize nematic phases .

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